molecular formula C10H12O2 B3331812 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol CAS No. 85862-42-6

3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol

Cat. No.: B3331812
CAS No.: 85862-42-6
M. Wt: 164.2 g/mol
InChI Key: AFGVXFKHVMNPHU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 3-position and a hydroxyl group at the 7-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is often employed to form the benzofuran ring . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as the use of palladium or copper catalysts, can also facilitate the cyclization of aryl acetylenes to form benzofurans .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the methyl groups on the benzofuran ring .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups onto the benzofuran ring, leading to a wide range of derivatives .

Scientific Research Applications

3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for studying various biological processes and developing new therapeutic agents .

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial, antioxidant, and anticancer activities. Benzofuran derivatives have shown promise in inhibiting the growth of various pathogens and cancer cells, making them potential candidates for drug development .

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They have been investigated for their ability to modulate biological pathways and target specific enzymes or receptors, offering potential treatments for diseases such as cancer, infections, and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzofuran ring play crucial roles in its biological activity. For example, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Molecular Targets and Pathways

Comparison with Similar Compounds

3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol can be compared with other benzofuran derivatives to highlight its uniqueness. Similar compounds include 2,3-dihydrobenzofuran, 2,2-dimethyl-2,3-dihydrobenzofuran, and 3,3-dimethyl-2,3-dihydrobenzofuran-5-ol .

Similar Compounds

Properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGVXFKHVMNPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2,3-dihydrobenzofuran-7-ol
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Reactant of Route 6
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